5-Propoxyindoline-2,3-dione
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Overview
Description
5-Propoxyindoline-2,3-dione is a heterocyclic compound with the molecular formula C11H11NO3. It belongs to the indoline family, which is characterized by a fused benzene and pyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propoxyindoline-2,3-dione typically involves the reaction of indoline derivatives with appropriate reagents. One common method is the reaction of indoline-2,3-dione with propyl alcohol under acidic conditions to introduce the propoxy group at the 5-position. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Propoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroindoline derivatives.
Substitution: Halogenated, nitrated, and other substituted indoline derivatives.
Scientific Research Applications
5-Propoxyindoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Propoxyindoline-2,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain kinases or interact with receptor proteins, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: The parent compound without the propoxy group.
Isatin (1H-indole-2,3-dione): A structurally related compound with a wide range of biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
5-Propoxyindoline-2,3-dione is unique due to the presence of the propoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compounds .
Biological Activity
5-Propoxyindoline-2,3-dione, a derivative of indole, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a propoxy group attached to the indoline moiety. This structural feature is significant as it influences the compound's solubility and interaction with biological targets.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit potent anticancer properties. A study highlighted the ability of indole derivatives to modulate various signaling pathways involved in cancer cell proliferation and apoptosis. Specifically, compounds similar to this compound have demonstrated:
- Inhibition of Cell Proliferation : Indole derivatives can suppress the growth of cancer cells by inducing cell cycle arrest and apoptosis.
- Targeting Multiple Pathways : These compounds affect pathways such as Akt-NFκB signaling and cyclin-dependent kinase activities, which are crucial for cancer cell survival .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of various indole derivatives found that this compound exhibited significant activity against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 0.31 μM to 0.34 μM for closely related compounds, indicating potent anticancer potential.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. Research has shown that:
- COX Inhibition : Compounds derived from indole structures have been reported to exhibit significant COX inhibitory activity, with some derivatives showing better efficacy than standard anti-inflammatory drugs like meloxicam .
- Reduction of Pro-inflammatory Factors : Studies indicate that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 .
Neuroprotective Effects
Neuroprotection is another promising area for this compound. The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage. Key findings include:
- Acetylcholinesterase Inhibition : Similar derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The IC50 values for AChE inhibition were reported as low as 2.1 μM for certain analogs .
- Cell Viability in Neuroblastoma Models : In vitro studies demonstrated that treatment with this compound resulted in increased cell viability in models subjected to oxidative stress .
Summary of Biological Activities
Biological Activity | Mechanism/Effect | IC50 Values |
---|---|---|
Anticancer | Induces apoptosis; inhibits proliferation | 0.31 - 0.34 μM |
Anti-inflammatory | COX inhibition; reduces pro-inflammatory cytokines | Not specified |
Neuroprotective | AChE inhibition; protects against oxidative stress | 2.1 μM (for AChE) |
Properties
IUPAC Name |
5-propoxy-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-5-15-7-3-4-9-8(6-7)10(13)11(14)12-9/h3-4,6H,2,5H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKLTQJEVUAZGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734369 |
Source
|
Record name | 5-Propoxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249230-82-7 |
Source
|
Record name | 5-Propoxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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